

Application Note: Experimental Design for 1,3-Dimethylorotic Acid Studies

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Compound of Interest

Compound Name: *1,3-Dimethylorotic acid*

CAS No.: 4116-38-5

Cat. No.: B177360

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Abstract

1,3-Dimethylorotic acid (1,3-DMOA) represents a critical pyrimidine scaffold in medicinal chemistry, serving as a precursor for theophylline analogs and a degradation marker in caffeine metabolism studies. Unlike its parent compound, orotic acid, the N-methylated derivative exhibits distinct lipophilicity and solubility profiles that complicate standard aqueous extraction and detection. This guide provides a validated workflow for the synthesis, purification, and analytical characterization of 1,3-DMOA, designed to ensure high-purity isolation for downstream biological assays.

Module 1: Synthetic Protocol (Methylation Strategy) Rationale & Mechanism

Direct methylation of orotic acid requires careful control of pH to ensure deprotonation of the
and

positions without decarboxylating the sensitive C4-carboxyl group. We utilize Dimethyl Sulfate

(DMS) in an alkaline aqueous medium. While Methyl Iodide (MeI) is an alternative, DMS offers superior solubility in the aqueous phase required to solubilize the orotic acid salt.

Safety Alert: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. All operations must occur in a functioning fume hood using butyl rubber gloves.

Step-by-Step Synthesis

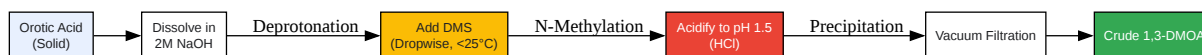
Reagents:

- Orotic Acid Monohydrate (CAS: 50887-69-9)[1]
- Sodium Hydroxide (NaOH), 2M aqueous solution
- Dimethyl Sulfate (DMS) (CAS: 77-78-1)[1]
- Hydrochloric Acid (HCl), 6M

Protocol:

- **Dissolution:** In a 250 mL three-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 10.0 g (57 mmol) of orotic acid in 60 mL of 2M NaOH. The solution should be clear and slightly yellow.
- **Temperature Control:** Cool the reaction mixture to 15–20°C using an ice-water bath. **Critical:** Higher temperatures during addition can lead to esterification of the carboxyl group or hydrolysis of the DMS.
- **Alkylation:** Add 12 mL (126 mmol, 2.2 eq) of Dimethyl Sulfate dropwise over 45 minutes. Maintain internal temperature below 25°C.
- **Reaction:** Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.
- **Workup:**
 - Cool the mixture back to 4°C.
 - Slowly acidify with 6M HCl to pH 1.5. A white precipitate (1,3-DMOA) will form immediately.

- Stir the slurry for 30 minutes to ensure complete precipitation.
- Isolation: Filter the solid via vacuum filtration. Wash the cake with 2 x 20 mL of ice-cold water to remove inorganic salts.



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Figure 1: Synthetic workflow for the N,N-dimethylation of orotic acid.

Module 2: Purification & Physicochemical Profiling

Crude 1,3-DMOA often contains traces of monomethylated byproducts. Recrystallization is mandatory for biological grade (>98%) material.

Recrystallization Protocol[1]

- Solvent System: Water/Ethanol (90:10).
- Suspend the crude solid in minimal boiling water (~10 mL/g).
- Add ethanol dropwise until the solution clarifies.
- Allow to cool slowly to room temperature, then to 4°C overnight.
- Yield Expectation: 65–75%.
- Characterization:
 - Melting Point: 150–153°C (Lit. value).
 - Solubility: ~15 mg/mL in water at 25°C; highly soluble in DMSO.

Physicochemical Data Table[1][2][3][4][5][6]

Property	Value	Method/Notes
Molecular Weight	184.15 g/mol	Calculated
Appearance	White crystalline powder	Visual
pKa (Acid)	2.5 ± 0.2	Potentiometric Titration (Carboxyl)
LogP	-0.65	HPLC Estimation (More lipophilic than Orotic Acid)
UV Max	278 nm	In 0.1% H3PO4

Module 3: Analytical Validation (HPLC-UV)

To quantify 1,3-DMOA in synthetic mixtures or biological matrices, use the following reverse-phase method. The acidic mobile phase is non-negotiable to suppress the ionization of the carboxylic acid, preventing peak tailing.

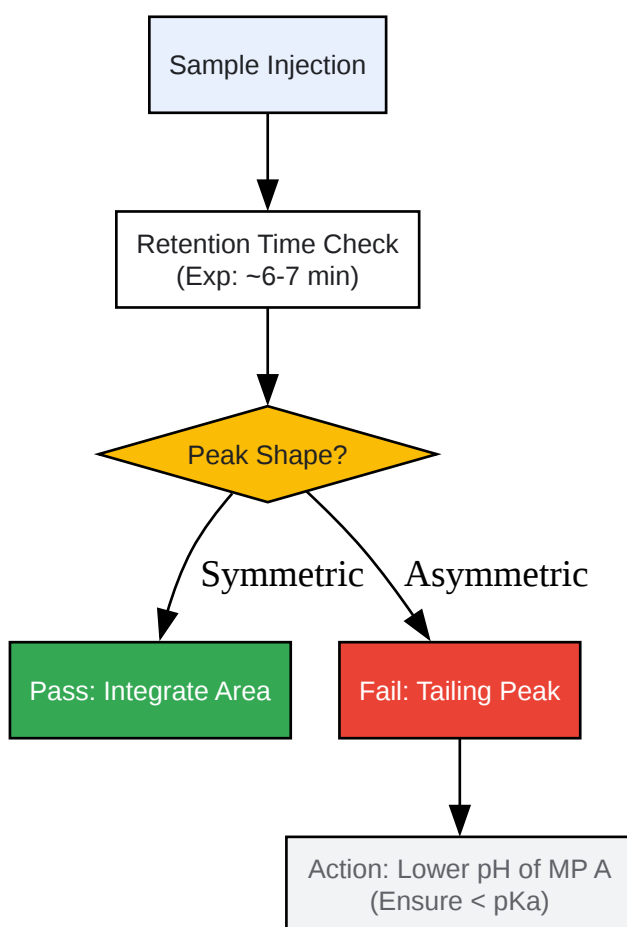
Chromatographic Conditions

- Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 150 mm.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 278 nm.
- Temperature: 30°C.

Gradient Profile

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Injection
10.0	60	40	Linear Gradient
12.0	95	5	Re-equilibration

Analytical Decision Tree



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Figure 2: Troubleshooting logic for 1,3-DMOA HPLC analysis. Note that pH control is the primary factor for peak symmetry.

Module 4: Structural Confirmation (NMR)[7]

Verify the structure using ^1H NMR in DMSO- d_6 . The absence of broad NH signals (present in orotic acid at >10 ppm) confirms successful methylation.

- Solvent: DMSO- d_6
- Key Signals:
 - 3.20 ppm (s, 3H): N3-Methyl
 - 3.45 ppm (s, 3H): N1-Methyl
 - 6.35 ppm (s, 1H): C5-H (Alkene proton)
 - 13.5 ppm (br s, 1H): -COOH

References

- Source: Google Patents (CN104496912A). "Preparation method for orotic acid."
- HPLC Analysis of Orotic Acid Analogs: Source: ResearchGate. "The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography." URL:[[Link](#)]
- Physicochemical Properties (**1,3-Dimethylorotic acid**): Source: PubChem Compound Summary for CID 5025211. URL:[[Link](#)]
- NMR Solvent Data & Impurity Shifts: Source: J. Org.[2] Chem. (Gottlieb et al.) via Washington University.[3] URL:[[Link](#)]

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